3-Formylindol-1-yl-acetic acid (CAS 138423-98-0) is a synthetic indole derivative that uniquely combines two key functional groups: a reactive C3-formyl (aldehyde) group and an N1-acetic acid moiety. This bifunctional structure distinguishes it from common indole building blocks like indole-3-carboxaldehyde or indole-3-acetic acid (IAA). It serves as a specialized chemical intermediate, providing pre-installed, orthogonally reactive sites that are valuable for the multi-step synthesis of complex heterocyclic compounds, pharmaceutical scaffolds, and functional materials. [REFS-1, REFS-2]
Procuring a simpler analog like indole-3-carboxaldehyde with the intent of subsequent N-alkylation is a fundamentally different and often less efficient synthetic strategy. 3-Formylindol-1-yl-acetic acid provides the N1-carboxymethyl group in a single, purified starting material, eliminating an entire reaction step (N-alkylation), its associated workup, and potential yield losses. [1] A physical mixture of indole-3-carboxaldehyde and an alkylating agent is not a viable substitute, as it cannot replicate the fixed covalent structure and predictable reactivity of this compound. Therefore, for synthetic routes requiring both the C3-aldehyde and N1-acetic acid functionalities, this compound offers a more streamlined and cost-effective pathway compared to multi-step, from-scratch approaches.
The primary procurement advantage of 3-Formylindol-1-yl-acetic acid is its function as an advanced intermediate that streamlines synthesis. Standard routes to N-substituted indole-3-carboxaldehydes require a dedicated N-alkylation or N-arylation step starting from indole-3-carboxaldehyde. [1] By providing the N1-acetic acid moiety pre-installed, this compound eliminates the need for that separate reaction, saving time, reagents, and purification steps, thereby improving overall process economy.
| Evidence Dimension | Required Synthetic Steps |
| Target Compound Data | 0 (N1-acetic acid group is pre-installed) |
| Comparator Or Baseline | Indole-3-carboxaldehyde: 1 (Requires separate N-alkylation reaction) |
| Quantified Difference | Eliminates one full synthetic step |
| Conditions | Synthesis of N1-(carboxymethyl)-1H-indole-3-carbaldehyde derivatives. |
For multi-step syntheses, eliminating a reaction step directly reduces costs associated with labor, materials, and waste, justifying the procurement of a more advanced starting material.
The presence of the carboxylic acid group fundamentally alters the compound's physical properties compared to its parent aldehyde. Indole-3-carboxaldehyde is documented as being insoluble or only slightly soluble in water. [1] The addition of the polar N1-acetic acid group in 3-Formylindol-1-yl-acetic acid is expected to significantly increase its solubility in polar organic solvents and aqueous basic solutions, facilitating its use in a wider range of reaction conditions and simplifying downstream purification processes like aqueous extractions.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Increased solubility due to carboxylic acid group |
| Comparator Or Baseline | Indole-3-carboxaldehyde: Insoluble / Slightly soluble |
| Quantified Difference | Qualitatively significant improvement in polar solvent compatibility |
| Conditions | Standard laboratory and industrial process conditions. |
Improved solubility reduces the need for challenging solvent systems, simplifies reaction workups, and can enable more environmentally benign, aqueous-based reaction pathways.
This compound offers two chemically distinct reactive handles: the C3-aldehyde and the N1-carboxylic acid. The aldehyde readily participates in reactions such as Wittig condensations, Knoevenagel condensations, and Schiff base formation with amines. [REFS-1, REFS-2] The carboxylic acid can undergo esterification or amidation under different conditions. This orthogonality allows for selective, stepwise functionalization, a critical advantage over monofunctional analogs like indole-3-acetic acid or indole-3-carboxaldehyde when constructing complex, precisely-defined molecular architectures.
| Evidence Dimension | Number of Orthogonal Reactive Sites |
| Target Compound Data | 2 (C3-aldehyde, N1-carboxylic acid) |
| Comparator Or Baseline | Indole-3-carboxaldehyde: 1 (C3-aldehyde); Indole-3-acetic acid: 1 (C3-carboxylic acid) |
| Quantified Difference | 2x orthogonal reactive sites vs. common analogs |
| Conditions | Multi-step organic synthesis. |
Access to two distinct, selective reactive sites on a single indole core simplifies the synthesis of complex molecules, such as antibody-drug conjugates, fluorescent probes, or polymers, by avoiding protection/deprotection schemes.
This compound is the right choice for synthetic campaigns where the final target is a complex molecule functionalized at both the indole nitrogen and the C3 position. By starting with the N1-acetic acid group already installed, research and process development teams can focus on elaborating the C3-aldehyde, significantly shortening the synthetic route to target compounds like novel kinase inhibitors or other biologically active agents. [1]
The bifunctional nature of this molecule makes it an ideal platform for creating functional probes. The aldehyde can be used as a handle to conjugate the indole core to an amine-containing biomolecule or fluorophore via reductive amination, while the carboxylic acid provides a handle for further modification or, critically, imparts the water solubility necessary for use in biological assays. [2]
When a synthetic process benefits from or requires polar solvents or aqueous conditions (e.g., for green chemistry initiatives or specific catalytic systems), this compound is a superior choice over the less soluble indole-3-carboxaldehyde. Its enhanced solubility facilitates easier handling, improved reaction kinetics in polar media, and simplified aqueous workups, making the overall process more efficient and scalable.
Irritant